2'-(Oxiranylmethoxy)-3-phenylpropiophenon

Descripción general

Descripción

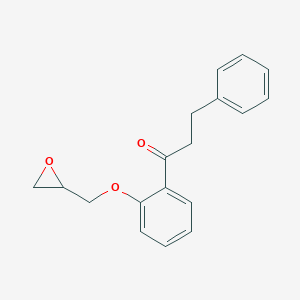

2'-(Oxiranylmethoxy)-3-phenylpropiophenon (CAS: 22525-95-7) is a propiophenone derivative characterized by an oxiranylmethoxy (epoxide-containing) group at the 2'-position and a phenyl substituent at the 3-position. Its molecular formula is C₁₈H₁₈O₃, with a molecular weight of 282.33 g/mol . This compound is a white to off-white crystalline solid with a melting point of 56–58°C and a predicted boiling point of 452.8±25.0°C . It is soluble in organic solvents such as chloroform, DMSO, and ethyl acetate, making it suitable for synthetic applications in pharmaceuticals and materials science .

The oxirane (epoxide) functional group confers reactivity, enabling participation in ring-opening reactions, which are critical in synthesizing polymers or bioactive molecules. For example, it is a key intermediate in the synthesis of Propafenone, a Class IC antiarrhythmic drug, and is monitored as a process-related impurity in pharmaceutical formulations .

Actividad Biológica

2'-(Oxiranylmethoxy)-3-phenylpropiophenon, with CAS number 22525-95-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an oxirane (epoxide) group, which is known to participate in various chemical reactions and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its structural features, particularly the oxirane group. This functional group is known for its ability to undergo nucleophilic attack, leading to the formation of various derivatives that can interact with biological macromolecules.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The oxirane moiety could facilitate covalent bonding with nucleophilic residues in enzymes, thus modulating their activity.

- Receptor Binding : The phenylpropiophenone structure may allow for interactions with specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |

The above table summarizes the inhibitory concentration (IC50) values indicating the potency of the compound against different cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy Assessment : Research conducted at a university laboratory assessed the antimicrobial properties of this compound against multi-drug resistant bacteria. The results demonstrated that it inhibited the growth of several pathogenic strains, suggesting its potential as a lead compound for antibiotic development .

- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound interacts with DNA-binding proteins, leading to altered gene expression patterns associated with cell cycle regulation and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 2'-(Oxiranylmethoxy)-3-phenylpropiophenon, and how can reaction conditions be optimized?

Synthesis of this compound typically involves nucleophilic substitution or epoxide ring-opening reactions. Key steps include:

- Using catalysts like sodium hydride or potassium carbonate to facilitate deprotonation or nucleophilic attack.

- Optimizing reflux conditions (e.g., solvent selection, temperature) to enhance yield and purity .

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. Which spectroscopic methods are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify aromatic protons, oxirane methoxy groups, and ketone functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C19H18O3) and fragmentation patterns.

- Infrared (IR) Spectroscopy : To detect carbonyl (C=O) stretches (~1700 cm⁻¹) and epoxy ring vibrations .

Q. How should researchers address discrepancies in regulatory identifiers (CAS, EINECS) for this compound?

Cross-referencing authoritative databases is critical:

- CAS Registry : 22525-95-7 is consistent across commercial catalogs .

- EINECS : Contradictory entries exist (245-052-7 in synthetic literature vs. 264-050-7 in regulatory lists). Verify via the European Chemicals Agency (ECHA) or updated supplier documentation .

Advanced Research Questions

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

The compound’s epoxy and ketone groups make it a versatile precursor:

- Propafenone Analogues : It is identified as a critical impurity (Propafenone Impurity C), necessitating strict purity controls during antipsychotic drug synthesis .

- Epoxide Ring-Opening Reactions : Used to generate diols or cross-linked polymers for drug delivery systems. Optimize nucleophiles (e.g., amines, thiols) under controlled pH .

Q. How can researchers reconcile conflicting data on the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C based on related phenylpropanones).

- Accelerated Degradation Testing : Expose the compound to humidity (40–75% RH) and light (UV/Vis) to identify degradation products via LC-MS .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Key challenges and solutions:

- Co-elution in Chromatography : Use orthogonal methods (e.g., GC-MS for volatile impurities, HPLC-UV for polar byproducts).

- Detection Limits : Employ tandem mass spectrometry (MS/MS) for sub-ppm sensitivity, especially for epoxy-related degradation products .

Q. What computational tools are suitable for predicting the reactivity of the epoxy group in this compound?

Density Functional Theory (DFT) simulations can model:

- Ring-Opening Energetics : Predict regioselectivity in reactions with nucleophiles (e.g., amines vs. alcohols).

- Transition States : Analyze steric effects from the phenylpropiophenone backbone on reaction pathways .

Q. Methodological Notes

- Sourcing : Prioritize suppliers with batch-specific certificates of analysis (e.g., Hangzhou Zhongchang Scientific, SINOJIE HK) .

- Safety : Use gloveboxes for moisture-sensitive reactions involving the epoxy group.

- Data Validation : Cross-check spectral data against NIST Chemistry WebBook or peer-reviewed synthetic protocols .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Oxiranylmethoxy Groups

a) 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one

- CAS : 359861-00-0

- Formula : C₂₇H₂₄O₄

- Key Differences: Incorporates a benzyloxy group at the 5-position and an α,β-unsaturated ketone (propenone) instead of propanone.

b) rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

- CAS: Not explicitly listed (see ).

- Formula : C₉H₁₃N₂O₃S

- Key Differences: Replaces the propiophenone core with a thiadiazole-morpholine hybrid. The thiadiazole ring introduces heteroatoms (N, S), altering electronic properties and expanding applications in agrochemicals or metal coordination chemistry .

Propiophenone Derivatives

a) 3-(Trifluoromethyl)phenylacetone

- CAS : 21906-39-8

- Formula : C₁₀H₉F₃O

- Key Differences : Lacks the oxiranylmethoxy group and features a trifluoromethyl substituent. The electron-withdrawing CF₃ group increases metabolic stability, making this compound relevant in fluorinated drug design .

b) Ethyl 2-[3-(2-methylsulfanylphenyl)propanoyl]benzoate

- CAS : 898754-39-7

- Formula : C₂₀H₂₀O₃S

- Key Differences : Contains a methylsulfanyl (SCH₃) group and an ester moiety. The thioether group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Aromatic Epoxides

a) o-Phenylphenol (2-Biphenylol)

- CAS : 90-43-7

- Formula : C₁₂H₁₀O

- Key Differences : A simpler biphenyl derivative with a hydroxyl group instead of an epoxide. It is widely used as a disinfectant and preservative but lacks the synthetic versatility of epoxide-containing analogues .

Physicochemical and Functional Comparisons

| Property | 2'-(Oxiranylmethoxy)-3-phenylpropiophenon | 3-(Trifluoromethyl)phenylacetone | o-Phenylphenol |

|---|---|---|---|

| Molecular Weight (g/mol) | 282.33 | 194.17 | 170.21 |

| Melting Point (°C) | 56–58 | Not reported | 55–57 |

| Boiling Point (°C) | 452.8 (predicted) | Not reported | 275–280 |

| Solubility | Chloroform, DMSO, ethyl acetate | Organic solvents | Water-insoluble |

| Key Functional Group | Epoxide | Trifluoromethyl | Hydroxyl |

| Primary Applications | Pharmaceutical synthesis | Fluorinated intermediates | Disinfectants |

Reactivity Insights :

- The epoxide in this compound enables nucleophilic ring-opening reactions (e.g., with amines or alcohols), a feature absent in non-epoxidized analogues like o-phenylphenol .

- The trifluoromethyl group in 3-(Trifluoromethyl)phenylacetone provides steric and electronic effects that hinder enzymatic degradation compared to the parent propiophenone structure .

Propiedades

IUPAC Name |

1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZMQKJKLUZHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945180 | |

| Record name | 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22525-95-7 | |

| Record name | 1-[2-(2-Oxiranylmethoxy)phenyl]-3-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22525-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Oxiranylmethoxy)-3-phenylpropiophenon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(oxiranylmethoxy)-3-phenylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-(OXIRANYLMETHOXY)-3-PHENYLPROPIOPHENON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK418W0W6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.